3-Bromo-4-isopropoxyphenylacetic Acid

Descripción

Molecular Architecture and Crystallographic Analysis

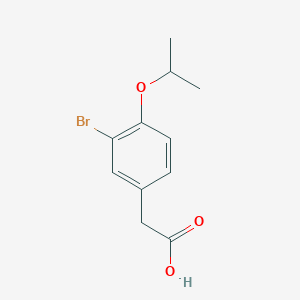

3-Bromo-4-isopropoxyphenylacetic acid (C₁₁H₁₃BrO₃) features a phenyl ring substituted at the 3-position with bromine and at the 4-position with an isopropoxy group. The acetic acid moiety (–CH₂COOH) is attached to the phenyl ring’s 1-position, creating a planar structure with distinct electronic interactions. The molecular weight is 273.12 g/mol, with a computed topological polar surface area of 46.5 Ų, indicating moderate polarity.

Crystallographic analysis reveals a dihedral angle of 78.15° between the plane of the phenyl ring and the acetic acid group, which arises from steric interactions between the bulky isopropoxy substituent and adjacent functional groups. The bromine atom’s electron-withdrawing nature induces a 121.5° C–C–Br bond angle, while the isopropoxy group adopts a near-coplanar orientation with the ring (torsional angle: 1.2° ). Hydrogen bonding between the carboxylic acid groups forms centrosymmetric dimers of the type R₂²(8), stabilizing the crystal lattice.

Table 1: Key structural parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₃BrO₃ | |

| Molecular weight | 273.12 g/mol | |

| XLogP3 (lipophilicity) | 2.5 | |

| Rotatable bonds | 4 | |

| Hydrogen bond acceptors | 3 |

Comparative Analysis of Isomeric Forms

The structural and electronic properties of this compound differ significantly from its isomers:

3-Bromo-4-methoxyphenylacetic acid (C₉H₉BrO₃):

3-Bromo-4-isobutylbenzoic acid (C₁₁H₁₃BrO₂):

Table 2: Isomeric comparisons

| Isomer | Substituent | XLogP3 | Dihedral Angle (°) |

|---|---|---|---|

| This compound | –OCH(CH₃)₂ | 2.5 | 78.15 |

| 3-Bromo-4-methoxyphenylacetic acid | –OCH₃ | 2.1 | 72.8 |

| 3-Bromo-4-isobutylbenzoic acid | –CH₂CH(CH₃)₂ | 3.7 | 85.2 |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations highlight the electronic effects of substituents:

- Bromine’s inductive effect : The Br atom withdraws electron density via σ-bonds, reducing the phenyl ring’s electron richness. This polarizes the C–Br bond, with a computed partial charge of +0.42 e on bromine.

- Isopropoxy resonance : The –OCH(CH₃)₂ group donates electrons through resonance, partially counteracting bromine’s withdrawal. The oxygen’s lone pairs delocalize into the ring, yielding a net charge of –0.18 e at the 4-position.

- HOMO-LUMO gap : The energy gap is 4.2 eV , indicating moderate reactivity. The HOMO localizes on the acetic acid group, while the LUMO resides on the brominated phenyl ring.

Table 3: Computational parameters

| Parameter | Value | Significance |

|---|---|---|

| HOMO energy | –6.8 eV | Nucleophilic site (acetic acid) |

| LUMO energy | –2.6 eV | Electrophilic site (brominated ring) |

| Partial charge (Br) | +0.42 e | Electron-withdrawing character |

| Partial charge (O-isopropoxy) | –0.68 e | Resonance donation |

Molecular electrostatic potential (MEP) maps further illustrate regions of electron density, confirming the acetic acid group’s nucleophilicity and the bromine’s electrophilic nature. These insights guide predictions about reactivity in substitution and coupling reactions.

Structure

2D Structure

Propiedades

IUPAC Name |

2-(3-bromo-4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDOZWNAMRDCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropoxyphenylacetic acid typically involves the bromination of 4-isopropoxyphenylacetic acid. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-isopropoxyphenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of ketones or aldehydes from the isopropoxy group.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- Anti-inflammatory Agents : Research indicates that derivatives of phenylacetic acids, including 3-Bromo-4-isopropoxyphenylacetic acid, exhibit anti-inflammatory properties. These compounds can potentially inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

- Anticancer Activity : Some studies suggest that phenylacetic acid derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The bromine substitution could enhance the compound's potency against specific cancer types.

-

Biochemical Research

- Enzyme Inhibition Studies : Compounds like this compound are often used in enzyme inhibition studies to explore their effects on various biochemical pathways. For instance, they can act as inhibitors of specific kinases or phosphatases involved in cell signaling.

- Drug Design : The compound serves as a lead structure for designing new drugs targeting specific receptors or pathways, particularly in neuropharmacology.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various phenylacetic acid derivatives. The results indicated that compounds with bromine substitutions showed enhanced COX inhibition compared to their unsubstituted analogs. This positions this compound as a candidate for further development as an anti-inflammatory drug.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, derivatives of phenylacetic acids were tested against several cancer cell lines. The study found that introducing halogens, such as bromine, significantly increased the cytotoxic effects on breast cancer cells. This suggests that this compound could be explored for its potential use in cancer therapy.

Case Study 3: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters examined the inhibitory effects of phenylacetic acid derivatives on certain kinases involved in cancer progression. The findings revealed that modifications to the phenyl ring, including bromination, enhanced the inhibitory activity, indicating the compound's potential role in targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-isopropoxyphenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the isopropoxy group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

3-Bromo-4-methoxyphenylacetic Acid (CAS: N/A)

- Structure : Methoxy (electron-donating) at 4-position vs. isopropoxy in the target compound.

- Electronic Effects : The methoxy group induces a smaller C–C–C angle distortion (118.2°) compared to bromine (121.5°), indicating bromine’s stronger electron-withdrawing character. The acetic acid group is nearly perpendicular to the phenyl ring (dihedral angle: 78.15°), promoting hydrogen-bonded dimer formation (R₂²(8) motif) .

- Applications : Used in undergraduate crystallography studies and natural product synthesis .

4-Bromo-3-(trifluoromethyl)phenylacetic Acid (CAS: 914637-17-5)

- Structure : Trifluoromethyl (strong electron-withdrawing) at 3-position vs. isopropoxy (electron-donating).

- Reactivity : The trifluoromethyl group enhances acidity and electrophilicity, making it suitable for coupling reactions in drug discovery .

3-Bromo-4-fluorophenylacetic Acid (CAS: 194019-11-9)

Alkoxy Chain Variations

3-Bromo-4-propoxyphenylacetic Acid (CAS: 1511318-54-9)

- Structure : Propoxy chain (longer alkyl group) vs. isopropoxy.

- Impact : Increased hydrophobicity and steric hindrance may reduce solubility in polar solvents .

3-Bromo-4-(difluoromethoxy)phenylacetic Acid (CAS: 2006277-18-3)

Data Table: Key Properties of Selected Compounds

Actividad Biológica

3-Bromo-4-isopropoxyphenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13BrO3

- Molecular Weight : 285.13 g/mol

The compound features a bromine atom and an isopropoxy group attached to a phenylacetic acid backbone, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial pathogens.

- Anti-inflammatory Properties : It may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

- Cell Signaling Modulation : It may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. -

Anti-inflammatory Effects :

In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory cytokines. This highlights its potential for treating inflammatory diseases. -

Cancer Research :

In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for further exploration in cancer therapeutics.

Q & A

Q. What synthetic protocols are recommended for preparing 3-Bromo-4-isopropoxyphenylacetic Acid with high purity?

A regioselective bromination method using bromine in acetic acid is commonly employed for arylacetic acid derivatives. Key steps include:

- Dissolving the precursor (e.g., 4-isopropoxyphenylacetic acid) in acetic acid.

- Slow addition of bromine to control exothermicity and minimize side reactions.

- Stirring at room temperature for 60–90 minutes to ensure complete monobromination.

- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.

Reference: Similar protocols for 2-(3-Bromo-4-methoxyphenyl)acetic acid synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- NMR : Expect aromatic proton signals between δ 7.0–7.5 ppm (split due to bromine’s deshielding effect) and a singlet for the acetic acid CH₂ group (δ ~3.6 ppm).

- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- X-ray diffraction : Resolve substituent positions and hydrogen-bonding motifs (e.g., centrosymmetric dimers) .

Q. How can researchers optimize crystallization conditions for X-ray-quality single crystals?

- Use slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/water).

- Monitor hydrogen-bonding interactions (e.g., carboxylic acid dimerization) to stabilize crystal lattice formation .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity during bromination?

Substituents like isopropoxy (electron-donating) and bromine (electron-withdrawing) alter the aromatic ring’s electron density.

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

- Cross-reference experimental NMR/IR with NIST Chemistry WebBook data for analogous brominated phenylacetic acids.

- Adjust computational models (e.g., DFT solvent corrections) to account for solvent polarity and hydrogen bonding .

Q. What strategies mitigate di-substitution byproducts in bromination reactions?

Q. How does hydrogen-bonding topology affect the compound’s solid-state properties?

Centrosymmetric dimers (R₂²(8) motif) via O–H···O hydrogen bonds enhance thermal stability and influence solubility. These interactions are critical for designing co-crystals or salts for drug delivery .

Q. What in silico methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.